molecular formula C4H10N2O2 B1266340 (3-Hydroxypropyl)urea CAS No. 16517-53-6

(3-Hydroxypropyl)urea

Cat. No.: B1266340
CAS No.: 16517-53-6
M. Wt: 118.13 g/mol
InChI Key: DNPHEDNKXRMPAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Hydroxypropyl)urea can be synthesized through the reaction of urea with 3-chloropropanol under basic conditions. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxypropyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The hydroxy group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Hydroxypropyl)urea involves its interaction with specific molecular targets and pathways. The hydroxypropyl moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The urea group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxypropyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-hydroxypropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c5-4(8)6-2-1-3-7/h7H,1-3H2,(H3,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPHEDNKXRMPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167850
Record name Urea, (3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16517-53-6
Record name N-(3-Hydroxypropyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16517-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (3-hydroxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (3-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the carcinogenic properties of (3-Hydroxypropyl)urea and its related compounds?

A1: Research indicates that while this compound itself hasn't been extensively studied for carcinogenicity, several closely related N-nitroso compounds exhibit potent carcinogenic activity. For instance, Nitroso-2-hydroxypropylurea demonstrated significant carcinogenic potential, particularly inducing thymic lymphoma in rats when administered orally . This contrasts with Nitroso-3-hydroxypropylurea, which displayed weaker potency and didn't induce thymic tumors. Interestingly, it was the only compound in its group to induce tumors in the glandular stomach . These findings highlight the significant impact of even minor structural modifications on the carcinogenic profiles of these compounds.

Q2: How is this compound utilized in solid-phase synthesis?

A2: this compound plays a crucial role in developing a direct solid-phase split-pool Biginelli synthesis of 3,4-dihydropyrimidinones . Researchers successfully attached this compound to high-capacity polystyrene macrobeads via a polymer O-silyl linkage. This resin-bound urea served as a scaffold for a two-step reaction sequence involving sequential reactions with an aldehyde and ethyl acetoacetate in the presence of a Lewis acid catalyst. This method underscores the utility of this compound as a versatile building block in solid-phase organic synthesis, enabling the efficient preparation of diverse heterocyclic compounds.

Q3: What unexpected reactions can occur with this compound derivatives?

A3: While seemingly straightforward, reactions involving this compound derivatives can yield unexpected products. For example, reacting N-phenyl-N'-(3-hydroxypropyl)urea with p-toluenesulfonyl chloride doesn't simply result in tosylation. Instead, two unanticipated products, N-phenyl-N'-(3-chloropropyl)urea and 2-phenylimino-2,4,5,6-tetrahydro-1,3-oxazine, are formed . This observation highlights the importance of carefully considering the reactivity of the hydroxyl group within the this compound scaffold when designing synthetic routes.

Q4: Can this compound be a degradation product, and what are its implications?

A4: this compound is not just a reagent but can also be a degradation product in certain chemical processes. Studies on the chemical stability of amine blends used for CO2 capture identified N,N′-bis(3-hydroxypropyl)-urea, also referred to as AP-urea, as a significant degradation product . Its presence provides valuable insights into the degradation pathways of these amine-based solvents and highlights the need for further research to mitigate degradation and enhance the long-term stability of these systems.

Q5: How does this compound contribute to material science?

A5: this compound plays a crucial role in synthesizing fire-retardant materials. It serves as a polyol component in the production of rigid polyurethane–polyisocyanurate foams . Notably, waste products from foams containing this compound derivatives can be subjected to glycolysis, yielding a reusable material for creating new foams with enhanced fire-retardant properties . This process contributes to a circular economy by reducing waste and promoting the sustainable use of resources in material science.

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